N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide
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Description
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide is a chemical compound that has recently gained attention in the field of scientific research. It is a member of the oxadiazole family and has potential applications in various fields, including medicine, agriculture, and materials science.
Scientific Research Applications
Materials Science Applications
Energetic Materials Development
Research has focused on the synthesis and characterization of energetic salts and compounds based on oxadiazole derivatives, including those related to N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide. These compounds have been evaluated for their potential as secondary explosives, demonstrating promising characteristics such as good thermal stability, high performance, and acceptable sensitivity values. The development of these materials shows great promise for applications in explosives and propellants due to their high nitrogen content and energy density (He et al., 2018), (Tang et al., 2015).
Medicinal Chemistry Applications
Drug Development
Furazan and oxadiazole derivatives have been identified as valuable scaffolds in drug development, contributing to the discovery of new pharmacologically active substances. These compounds have been incorporated into molecules that exhibit a range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties. The versatility and efficacy of furazan-containing molecules in medicinal chemistry underline their potential in the development of novel therapeutic agents (Mancini et al., 2021), (Schiefer et al., 2012).
Tyrosinase Inhibitors
Furan-oxadiazole structural hybrids have shown significant activity as tyrosinase inhibitors. This is particularly relevant for applications in skin whitening and the treatment of malignant melanoma, suggesting these compounds as potential leads for further development in dermatological and cancer therapies (Irfan et al., 2022).
properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-11-4-6-12(7-5-11)23-10-8-14(20)17-16-19-18-15(22-16)13-3-2-9-21-13/h2-7,9H,8,10H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOGTZMSRPXHIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide |
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